

Target Identification and Validation of Anticancer Agent 144: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 144

Cat. No.: B12393200

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This technical guide provides an in-depth overview of the target identification and validation of two distinct compounds referred to as "**Anticancer Agent 144**": SC144, a novel pyrroloquinoxaline derivative that targets the gp130-STAT3 signaling pathway, and **Anticancer Agent 144** (compound 444), a potent dual inhibitor of protein tyrosine phosphatases PTPN2 and PTP1B. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Part 1: SC144 - A gp130 Inhibitor

SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the IL-6 family of cytokines. By targeting gp130, SC144 effectively disrupts the downstream STAT3 signaling cascade, which is aberrantly activated in numerous cancers and plays a pivotal role in tumor progression, survival, and drug resistance.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The cytotoxic activity of SC144 has been evaluated across a panel of human cancer cell lines, demonstrating broad-spectrum anticancer effects. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)
MDA-MB-435	Breast Cancer	0.4 - 4.0
LNCaP	Prostate Cancer	0.4 - 4.0
HCT116 p53 +/+	Colon Cancer	0.4 - 4.0
HCT116 p53 -/-	Colon Cancer	0.4 - 4.0
HT29	Colon Cancer	0.4 - 4.0
OVCAR-8	Ovarian Cancer	~2.0
Caov-3	Ovarian Cancer	~2.0
AsPC-1	Pancreatic Cancer	~2.0
L3.6pl	Pancreatic Cancer	~2.0

Table 1: Cytotoxicity of SC144 in various human cancer cell lines. Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#) Note: A range is provided for the initial panel as specific values for each cell line were not individually reported in the source.

Experimental Protocols

The direct binding of SC144 to its target, gp130, has been validated using the Drug Affinity Responsive Target Stability (DARTS) assay. This method leverages the principle that a small molecule binding to its protein target can increase the protein's stability and reduce its susceptibility to protease digestion.[\[6\]](#)[\[7\]](#)

Protocol:

- Cell Lysis: OVCAR-8 or L3.6pl cells are lysed using M-PER lysis buffer supplemented with protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing total proteins is collected.[\[6\]](#)[\[7\]](#)
- Compound Incubation: The protein lysate is incubated with varying concentrations of SC144 (e.g., 10 μM, 100 μM, 1000 μM) or a vehicle control (DMSO) at room temperature for 1 hour.
[\[6\]](#)

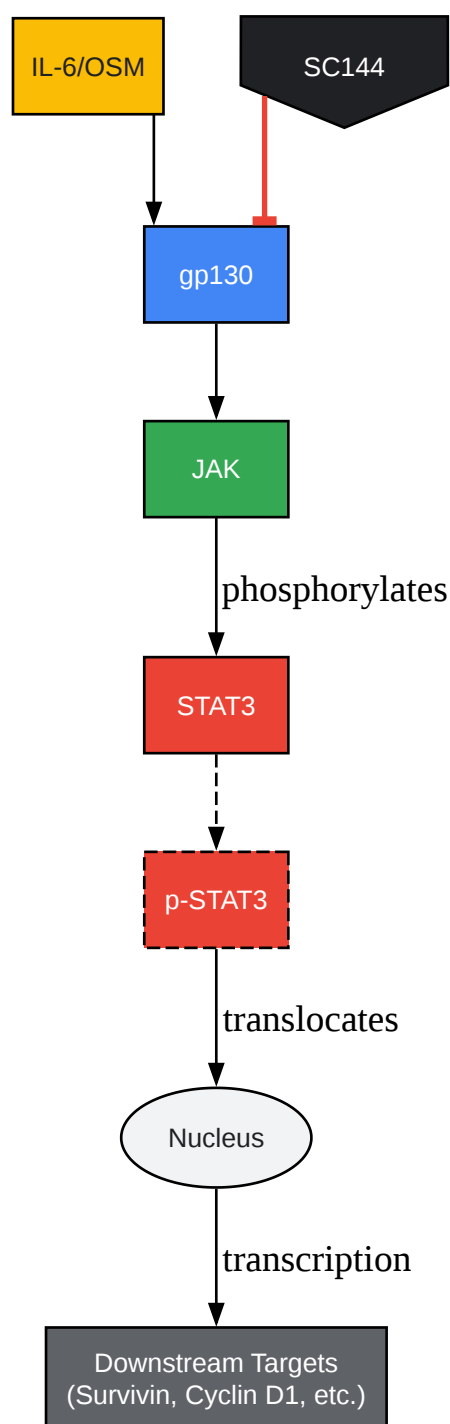
- **Proteolysis:** Pronase is added to the lysate at a specific ratio (e.g., 1 µg of pronase to 9,600 µg of total protein) and incubated for 30 minutes at room temperature to allow for partial protein digestion.[\[6\]](#)
- **Western Blot Analysis:** The reaction is stopped, and the samples are subjected to SDS-PAGE and western blotting using an anti-gp130 antibody. Increased abundance of the gp130 band in the SC144-treated samples compared to the control indicates protection from proteolysis and therefore, direct binding.[\[6\]](#)[\[7\]](#)

To validate that SC144 inhibits the function of gp130, the phosphorylation status of STAT3, a key downstream effector, is assessed by western blotting.

Protocol:

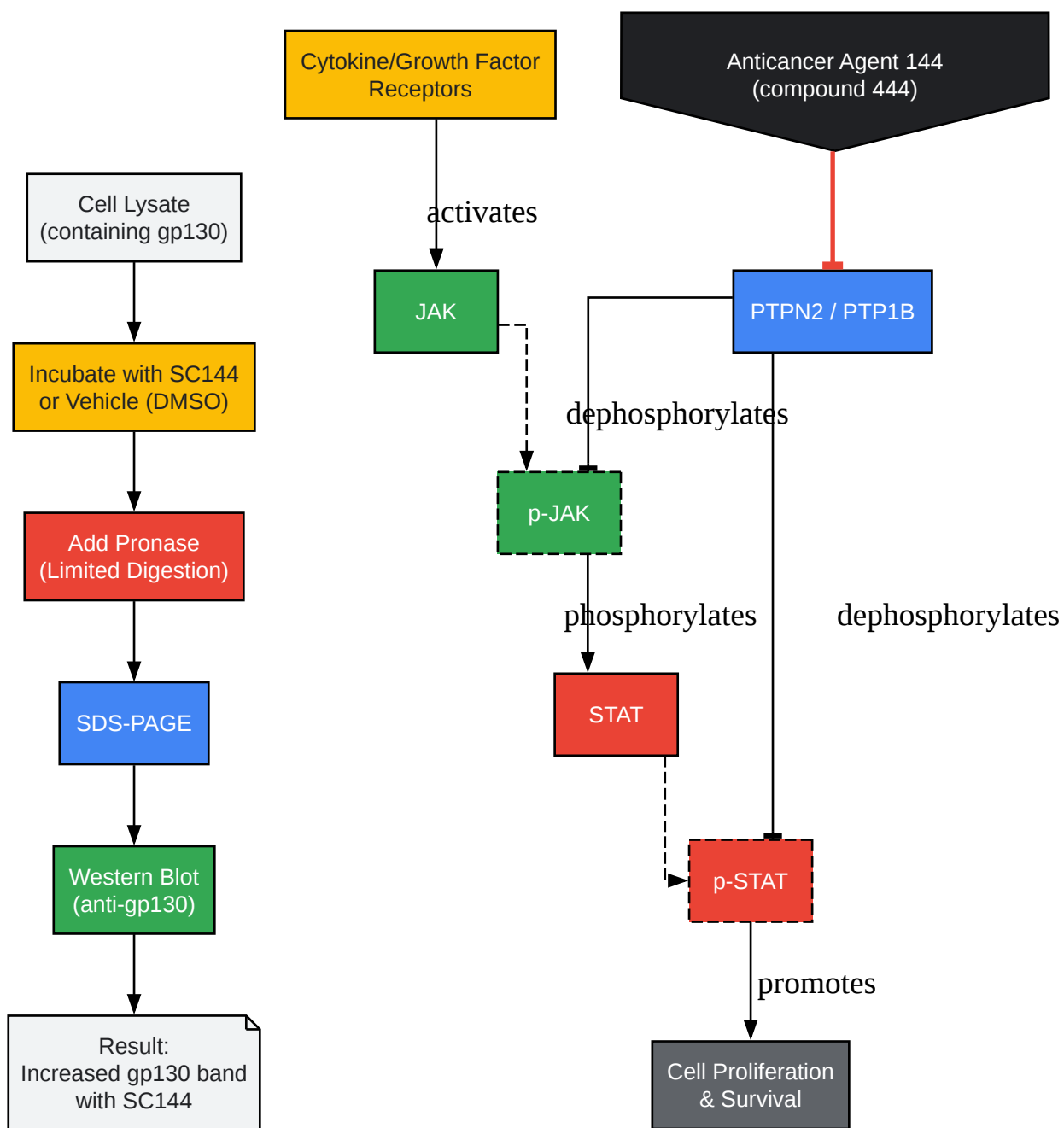
- **Cell Culture and Treatment:** Cancer cells (e.g., OVCAR-8, Caov-3, or L3.6pl) are serum-starved overnight and then pre-treated with various concentrations of SC144 for 4 hours.[\[6\]](#)
- **Cytokine Stimulation:** Cells are then stimulated with a gp130 ligand, such as IL-6 (e.g., 50 ng/mL) or Oncostatin M (OSM), for a short period (e.g., 10-15 minutes) to induce STAT3 phosphorylation.[\[6\]](#)
- **Protein Extraction and Quantification:** Cells are lysed, and total protein concentration is determined using a BCA assay.
- **Western Blotting:** Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. An appropriate secondary antibody is used for detection. A reduction in the p-STAT3 signal in SC144-treated cells indicates inhibition of the gp130 signaling pathway.[\[6\]](#)

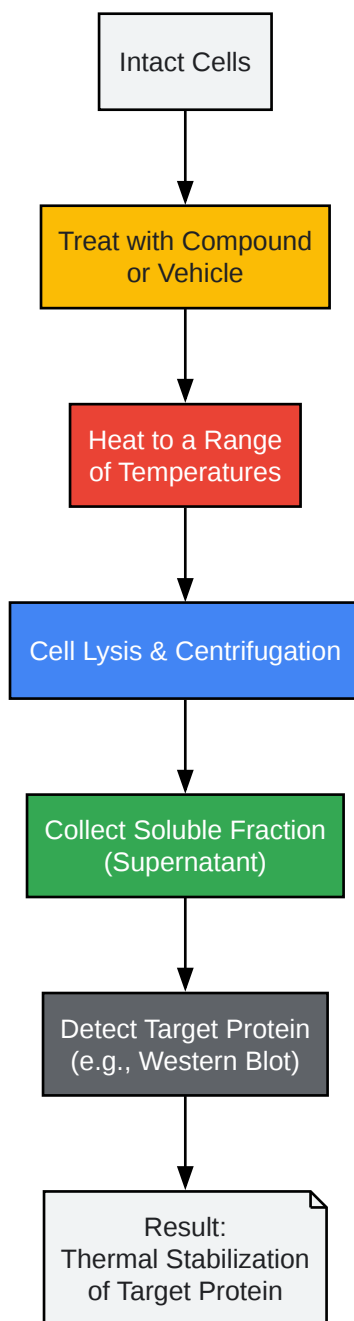
Visualizations



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SC144 Signaling Pathway





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